Pap-IN-1

Osteoporosis Bone Resorption Metalloenzyme

Researchers studying bone resorption often encounter confounding data from non-specific phosphatase inhibitors. Pap-IN-1 is a defined chemical probe that selectively targets the binuclear metal center of purple acid phosphatases (PAPs), enabling unambiguous target validation. - Validated potency (Ki = 168 nM) ensures reproducible dose-response studies in biochemical assays. - Active against porcine PAP (Kic = 0.17 μM), suitable for translational porcine model research. - Distinguishes PAP-specific metal ion coordination from other metalloproteins in complex matrices. Guarantees experimental specificity unattainable with generic chelators.

Molecular Formula C25H44NO4P
Molecular Weight 453.6 g/mol
Cat. No. B12396656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePap-IN-1
Molecular FormulaC25H44NO4P
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)P(=O)(O)O
InChIInChI=1S/C25H44NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25(31(28,29)30)23-20-17-16-18-21-23/h16-18,20-21,25H,2-15,19,22H2,1H3,(H,26,27)(H2,28,29,30)
InChIKeyNOHXEIXAWYHPRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pap-IN-1: PAP Inhibitor for Osteoporosis


Pap-IN-1 (compound 28) is a synthetic small-molecule inhibitor of purple acid phosphatases (PAPs), a family of ubiquitous binuclear metallohydrolases implicated in bone resorption and iron metabolism . It is a chemical probe primarily utilized in academic and pharmaceutical research to study PAP enzymatic function and to validate PAP as a therapeutic target for osteoporosis .

Target engagementEnables PAP-specific inhibition in biochemical assays for osteoporosis target validation.
Cross-species utilityReported activity against both mammalian and porcine PAP supports translational research models.
Mechanism probeServes as a tool compound for binuclear metallohydrolase mechanism studies, distinct from ion channel modulators.

Why Generic Substitution Fails for Pap-IN-1


Purple acid phosphatases (PAPs) are distinct from other phosphatase families (e.g., tyrosine phosphatases, alkaline phosphatases) in both structure and catalytic mechanism, relying on a binuclear metal center . Therefore, generic phosphatase inhibitors or broad-spectrum metalloenzyme chelators cannot be substituted for Pap-IN-1. Using a non-specific inhibitor would compromise experimental validity by failing to isolate PAP-specific effects, leading to confounding data from off-target inhibition of other phosphatases or metalloproteins essential for cellular homeostasis . The specific quantitative differentiation of Pap-IN-1 relative to close analogs is necessary for accurate target validation in bone biology studies.

Pap-IN-1 (PAP inhibitor)
vs.
Generic phosphatase inhibitors
Non-specific inhibitors may not isolate PAP-dependent effects; binuclear metal center specificity is critical.
Pap-IN-1 (Metallohydrolase inhibitor)
vs.
PAP-1 (Kv1.3 channel blocker)
Name confusion risk: PAP-1 targets ion channels, not purple acid phosphatases. Substitution would invalidate experimental data.

Pap-IN-1 Quantitative Differentiation


Mammalian PAP Enzyme Inhibition

Pap-IN-1 exhibits inhibitory activity against mammalian purple acid phosphatase (PAP) with an inhibition constant (Ki) of 168 nM . This potency provides a defined benchmark for researchers requiring PAP inhibition in biochemical assays.

Mammalian PAP Ki
Source review
Ki = 168 nM
Reported potency benchmark for biochemical assay design.
Data to verify with independent replication.
Osteoporosis Bone Resorption Metalloenzyme

Cross-Species Activity Against Porcine PAP

Pap-IN-1 demonstrates inhibitory activity against porcine PAP with a competitive inhibition constant (Kic) of 0.17 μM . This cross-species activity supports its utility in translating findings from porcine models to mammalian systems.

Porcine PAP Kic
Source review
Kic = 0.17 μM
Cross-species activity supports porcine model translation.
Data to verify with independent replication.
Comparative Biology Enzyme Inhibition Preclinical Models

Pap-IN-1 vs. PAP-1 Target Selectivity

Pap-IN-1 (C25H44NO4P, MW 453.59) is chemically and pharmacologically distinct from PAP-1 (5-(4-Phenoxybutoxy)psoralen), a potent Kv1.3 potassium channel blocker with an EC50 of 2 nM . This distinction is critical because PAP-1 is a known ion channel modulator, whereas Pap-IN-1 is a specific metallohydrolase inhibitor. Procurement of the incorrect 'PAP' compound would completely invalidate experiments designed to study purple acid phosphatase biology.

Target selectivity vs. PAP-1
Class-level
Pap-IN-1: phosphatase inhibitor
PAP-1: Kv1.3 channel blocker (EC50 2 nM)
Targets different protein families
Identity clarification prevents procurement errors.
Annotation-based distinction; verify compound identity upon receipt.
Target Selectivity Off-target Effects Chemical Probe

Pap-IN-1 Application Scenarios


In Vitro Osteoporosis Target Validation

Researchers investigating the role of purple acid phosphatases in bone resorption can use Pap-IN-1 in biochemical assays (Ki = 168 nM) to confirm target engagement and correlate enzyme inhibition with downstream effects on osteoclast activity . The defined potency allows for accurate dose-response studies in cell-free systems.

Cross-Species Studies with Porcine PAP

Given its demonstrated activity against porcine PAP (Kic = 0.17 μM), Pap-IN-1 is suited for translational research employing porcine tissue extracts or recombinant enzymes . This application is critical for validating findings from rodent models in a larger, more physiologically relevant animal system before advancing to costly preclinical trials.

Metallohydrolase Mechanism Chemical Probe

As a defined inhibitor of a binuclear metallohydrolase, Pap-IN-1 serves as a valuable chemical probe for studying the catalytic mechanisms of this enzyme class . It can be used to differentiate PAP-dependent metal ion coordination from other metalloproteins in complex biological matrices.

Application
Selection Property
Validation Focus
In vitro PAP target engagement studies
PAP inhibition potency
Dose-response in biochemical assays
Porcine enzyme activity models
Cross-species activity profile
Interspecies correlation of inhibition
Binuclear metallohydrolase mechanism studies
Class-specific inhibition
Metal coordination and catalytic mechanism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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